(S)-1-Benzyl-pyrrolidine-3-carboxylic acid
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Overview
Description
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the synthesis can begin with the chiral auxiliary-based addition of benzylamine to a suitable pyrrolidine derivative, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The reaction conditions are optimized to achieve high yields and purity, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-pyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-pyrrolidine-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.
1-Benzyl-pyrrolidine-3-carboxamide: A derivative with an amide group instead of a carboxylic acid group.
Uniqueness
(S)-1-Benzyl-pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363855 |
Source
|
Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161659-80-9 |
Source
|
Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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